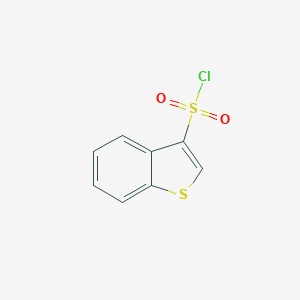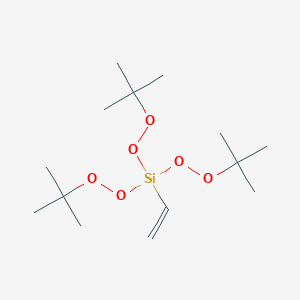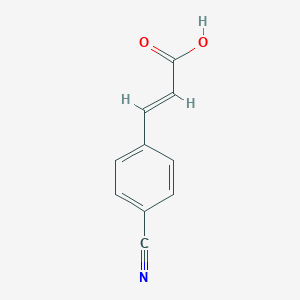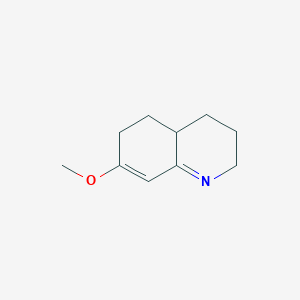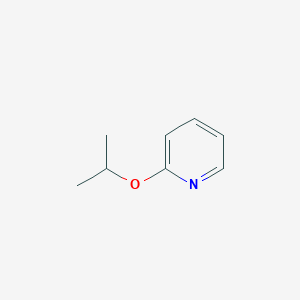
2-Isopropoxipirimidina
Descripción general
Descripción
2-Isopropoxypyridine is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an isopropoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
2-Isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2-Isopropoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of 2-Isopropoxypyridine are the palladium catalyst and the organoboron reagent involved in the SM coupling .
Mode of Action
In the SM coupling reaction, 2-Isopropoxypyridine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction, facilitated by 2-Isopropoxypyridine, is a key step in various biochemical pathways, particularly those involving the formation of carbon–carbon bonds . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Result of Action
The primary result of 2-Isopropoxypyridine’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 2-Isopropoxypyridine in the SM coupling reaction are influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other functional groups, and the specific organoboron reagent used . The reaction is generally performed under an inert atmosphere at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the isopropoxy group.
Industrial Production Methods: In industrial settings, the production of 2-Isopropoxypyridine often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced pyridine derivatives.
Substitution: Compounds with different functional groups replacing the isopropoxy group.
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Ethoxypyridine: Contains an ethoxy group in place of the isopropoxy group.
2-Butoxypyridine: Features a butoxy group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxypyridine is unique due to its specific steric and electronic properties imparted by the isopropoxy group. These properties influence its reactivity and make it suitable for particular synthetic applications that other similar compounds may not be as effective for .
Propiedades
IUPAC Name |
2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZZDINNCWFGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454141 | |
| Record name | 2-Isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16096-13-2 | |
| Record name | 2-Isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


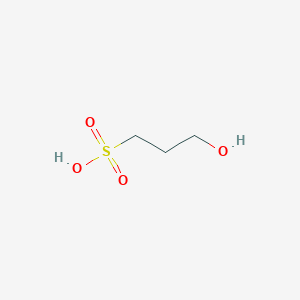
![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)
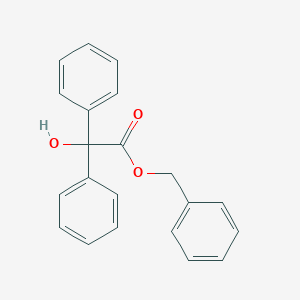
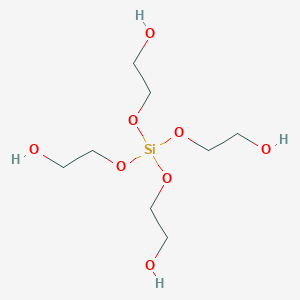
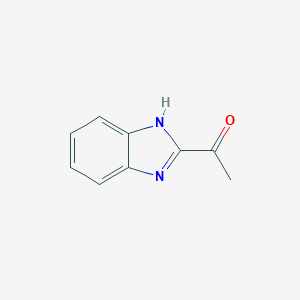
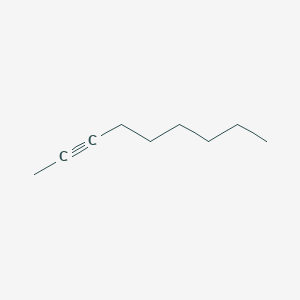
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
